molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Ammoninum-d4 Deuteroxide

Cat. No. B032923
CAS RN: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Patent
US08163899B2

Procedure details

When oxime formation is conducted using an aqueous solution of hydroxylamine sulfate (hydroxylamine prepared by Rashig method, also called as ammonium sulfite method, where an aqueous solution of ammonium nitrate is reduced by sulfur dioxide in the presence of hydrogen sulfate ions, into hydroxyamide-N,N-disulfate, which is then hydrolyzed to obtain hydroxylamine sulfate) and ammonia water, ammonium sulfate is obtained as a byproduct from the separated aqueous phase. This ammonium sulfate is called as oxime ammonium sulfate, which is purified more easily than ammonium sulfate as a byproduct in the rearrangement step described in “BACKGROUND ART” (called as rearrangement ammonium sulfate) and can be thus sold in the market. When hydroxylamine prepared by HPO method wherein hydroxylamine phosphate is prepared is used, ammonium sulfate is not formed even in the oxime-forming step.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6]O.NO.S([O-])([O-])=[O:11].[NH4+].[NH4+].[N+:16]([O-])([O-])=[O:17].[NH4+].S(=O)=O.S([O-])(O)(=O)=O>>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:16][OH:17].[OH2:11].[NH3:6] |f:0.1,3.4.5,6.7,10.11,12.13|

Inputs

Step One
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-]
Step Eight
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by Rashig method

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NO
Name
Type
product
Smiles
O.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08163899B2

Procedure details

When oxime formation is conducted using an aqueous solution of hydroxylamine sulfate (hydroxylamine prepared by Rashig method, also called as ammonium sulfite method, where an aqueous solution of ammonium nitrate is reduced by sulfur dioxide in the presence of hydrogen sulfate ions, into hydroxyamide-N,N-disulfate, which is then hydrolyzed to obtain hydroxylamine sulfate) and ammonia water, ammonium sulfate is obtained as a byproduct from the separated aqueous phase. This ammonium sulfate is called as oxime ammonium sulfate, which is purified more easily than ammonium sulfate as a byproduct in the rearrangement step described in “BACKGROUND ART” (called as rearrangement ammonium sulfate) and can be thus sold in the market. When hydroxylamine prepared by HPO method wherein hydroxylamine phosphate is prepared is used, ammonium sulfate is not formed even in the oxime-forming step.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6]O.NO.S([O-])([O-])=[O:11].[NH4+].[NH4+].[N+:16]([O-])([O-])=[O:17].[NH4+].S(=O)=O.S([O-])(O)(=O)=O>>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:16][OH:17].[OH2:11].[NH3:6] |f:0.1,3.4.5,6.7,10.11,12.13|

Inputs

Step One
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[NH4+].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-]
Step Eight
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by Rashig method

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NO
Name
Type
product
Smiles
O.N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.